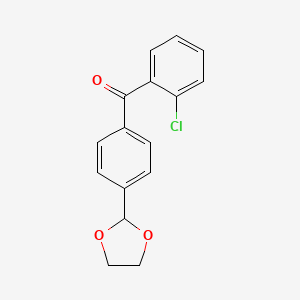

2-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H13ClO3 . It has a molecular weight of 288.73 . The compound appears as a very light yellow solid .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” consists of a benzophenone core with a chlorine atom on one phenyl ring and a 1,3-dioxolane group on the other . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“2-Chloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a very light yellow solid . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the available information.Wissenschaftliche Forschungsanwendungen

1. Synthesis of Ortho-Functionalized Benzophenone Derivatives

Lukács, Porcs-Makkay, and Simig (2004) explored the lithiation of 2-aryl-2-(chloroaryl)-1,3-dioxolanes and its application in synthesizing new ortho-functionalized benzophenone derivatives. They found that the lithiation occurred ortho to the ketal group of the chloroaryl ring, enabling the creation of various ortho-functionalized benzophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2004).

2. Photochemically Initiated Reactions

Hartgerink, Laan, Engberts, and Boer (1971) studied the photochemically initiated reactions of substituted 1,3-dioxolanes and 1,3-oxathiolanes, revealing that photochemically excited benzophenone can abstract hydrogen atoms, leading to intermediate cyclic (thio)acetal radicals. This research highlights the potential of 2-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone in photochemical processes (Hartgerink, Laan, Engberts, & Boer, 1971).

3. Fungicidal Activities

Talismanov and Popkov (2007) demonstrated that ketalization of benzophenones can lead to the production of compounds with high fungicidal activities. This suggests a significant application of this compound in developing fungicides (Talismanov & Popkov, 2007).

4. Synthesis of Monoprotected 1,4-Diketones

Mosca, Fagnoni, Mella, and Albini (2001) conducted research on the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone, leading to the formation of monoprotected 1,4-diketones. This study reveals the utility of this compound in synthesizing protected diketones, which are valuable in various chemical syntheses (Mosca, Fagnoni, Mella, & Albini, 2001).

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various biological targets, such as enzymes or receptors, to exert their effects .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Pharmacokinetics

It’s known that similar compounds are very soluble in most organic solvents .

Result of Action

Similar compounds are known to exert broad-spectrum fungicidal activity .

Action Environment

It’s known that similar compounds can undergo oxidation by atmospheric oxygen in aqueous media .

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-4-2-1-3-13(14)15(18)11-5-7-12(8-6-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPTXWMSNILIAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645123 |

Source

|

| Record name | (2-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898760-43-5 |

Source

|

| Record name | Methanone, (2-chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.